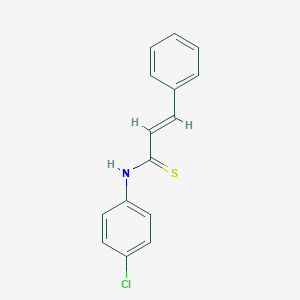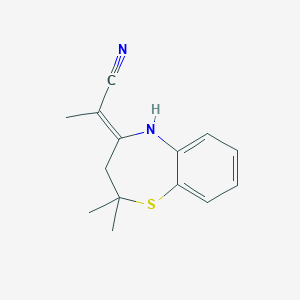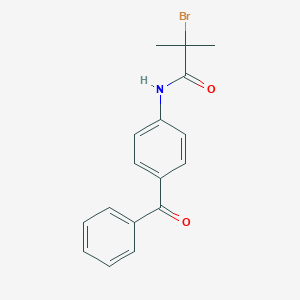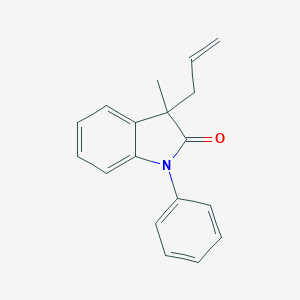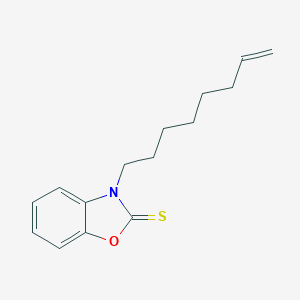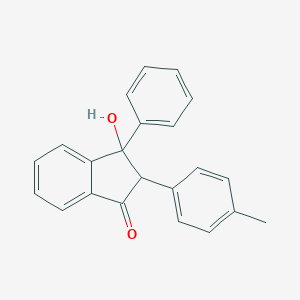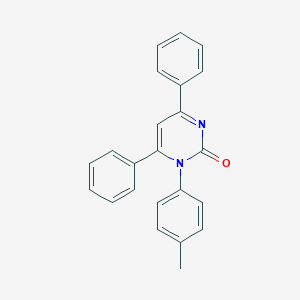![molecular formula C17H18O6 B293322 2-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]-1-methylethyl acetate](/img/structure/B293322.png)
2-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]-1-methylethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]-1-methylethyl acetate, also known as coumarin, is a natural compound commonly found in plants such as tonka beans, cinnamon, and sweet clover. Coumarin has been widely studied for its various biological activities, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties. In
作用機序
The mechanism of action of 2-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]-1-methylethyl acetate varies depending on its biological activity. The anticoagulant activity of 2-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]-1-methylethyl acetate is due to its ability to inhibit the synthesis of vitamin K-dependent coagulation factors, which are essential for blood clotting. The anti-inflammatory activity of 2-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]-1-methylethyl acetate is due to its ability to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). The anticancer activity of 2-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]-1-methylethyl acetate is due to its ability to induce apoptosis and inhibit tumor growth by regulating various signaling pathways, such as the PI3K/Akt/mTOR pathway. The antimicrobial activity of 2-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]-1-methylethyl acetate is due to its ability to disrupt the cell membrane and inhibit the synthesis of essential macromolecules, such as DNA and RNA.
Biochemical and Physiological Effects
Coumarin has been shown to have various biochemical and physiological effects. It has been found to reduce blood clotting by inhibiting the synthesis of vitamin K-dependent coagulation factors. Coumarin has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]-1-methylethyl acetate has been shown to induce apoptosis and inhibit tumor growth by regulating various signaling pathways. Additionally, 2-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]-1-methylethyl acetate has been found to exhibit antimicrobial properties against a wide range of microorganisms.
実験室実験の利点と制限
One of the advantages of using 2-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]-1-methylethyl acetate in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various biological processes. Furthermore, 2-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]-1-methylethyl acetate is a natural compound that can be easily synthesized using simple chemical reactions. However, one of the limitations of using 2-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]-1-methylethyl acetate in lab experiments is its low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, 2-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]-1-methylethyl acetate has been found to exhibit some toxicity at high doses, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]-1-methylethyl acetate. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another direction is to investigate its mechanism of action in more detail, particularly its interactions with various signaling pathways. Furthermore, future research could focus on developing new methods for synthesizing 2-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]-1-methylethyl acetate and improving its solubility in water. Additionally, research could explore the use of 2-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]-1-methylethyl acetate in combination with other compounds to enhance its biological activity.
合成法
Coumarin can be synthesized through several methods, including Pechmann condensation, Knoevenagel condensation, and Perkin reaction. The Pechmann condensation involves the reaction of phenol with a β-ketoester in the presence of a Lewis acid catalyst. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with malonic acid or its derivatives. The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an acid catalyst. Among these methods, the Pechmann condensation is the most commonly used method for synthesizing 2-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]-1-methylethyl acetate.
科学的研究の応用
Coumarin has been widely studied for its various biological activities. It has been shown to possess anticoagulant properties by inhibiting the synthesis of vitamin K-dependent coagulation factors. Coumarin has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]-1-methylethyl acetate has been shown to possess anticancer properties by inducing apoptosis and inhibiting tumor growth. Additionally, 2-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]-1-methylethyl acetate has been found to exhibit antimicrobial properties against a wide range of microorganisms, including bacteria, fungi, and viruses.
特性
分子式 |
C17H18O6 |
|---|---|
分子量 |
318.32 g/mol |
IUPAC名 |
[3-(2-acetyloxypropyl)-4-methyl-2-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C17H18O6/c1-9(21-11(3)18)7-15-10(2)14-6-5-13(22-12(4)19)8-16(14)23-17(15)20/h5-6,8-9H,7H2,1-4H3 |
InChIキー |
QHJKUAXAQRPYPM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)CC(C)OC(=O)C |
正規SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)CC(C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



